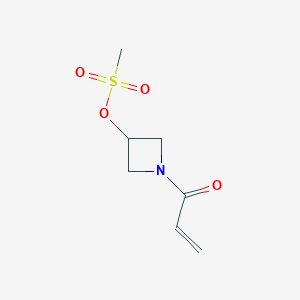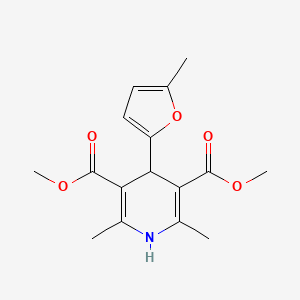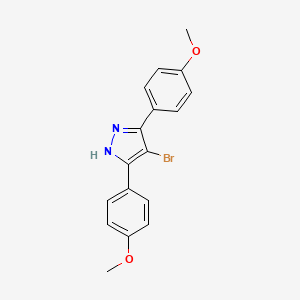
(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been studied extensively . For example, a methylpiperidine ring in a stable chair conformation has been observed in similar compounds . The mean plane of the twisted piperidine ring subtends a dihedral angle with that of the benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” are not available, piperidine derivatives have been known to exhibit a wide range of biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Approaches
Research has demonstrated methodologies for synthesizing compounds with similar structural features, emphasizing the use of different starting materials and reaction conditions to achieve high yields and selectivity. The synthesis of related compounds involves steps like amidation, Friedel-Crafts acylation, and hydration, showcasing the versatility of synthetic strategies in creating complex molecules (Zheng Rui, 2010).
Structural Studies
Crystallographic analysis has been a crucial tool in confirming the structures of synthesized compounds, revealing their molecular conformations and intermolecular interactions. Studies have detailed the chair conformation of the piperidine ring, distorted tetrahedral geometry around sulfur atoms, and various hydrogen bonding patterns, contributing to the understanding of molecular stability and reactivity (C. S. Karthik et al., 2021).
Biological Activities
Antimicrobial and Antitubercular Activities
Some derivatives have shown promising in vitro activities against pathogenic bacterial and fungal strains, as well as Mycobacterium tuberculosis. This suggests the potential of these compounds in developing new antimicrobial and antitubercular therapies (S. S. Bisht et al., 2010).
Anticancer Properties
Research into related compounds has also explored their anticancer activities, with some molecules demonstrating significant inhibitory effects on various cancer cell lines. These findings highlight the potential therapeutic applications of these compounds in oncology (S. Mallikarjuna et al., 2014).
Wirkmechanismus
As an orexin receptor antagonist, Suvorexant likely works by blocking the action of orexin, a neurotransmitter that regulates arousal, wakefulness, and appetite.
Zukünftige Richtungen
The future directions for research on “(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic applications, particularly as orexin receptor antagonists. Further studies could also focus on the synthesis and structural analysis of these compounds .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3S/c1-12(2)11-22(20,21)15-6-8-18(9-7-15)16(19)13-4-3-5-14(17)10-13/h3-5,10,12,15H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWCFZEMMTELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

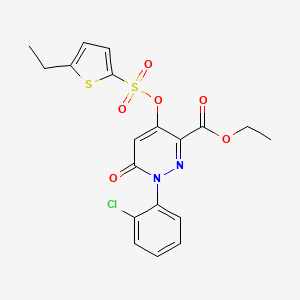
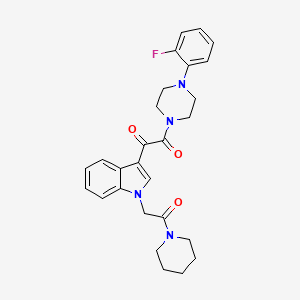
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2885879.png)
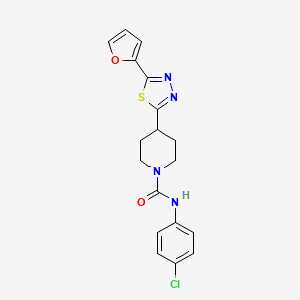
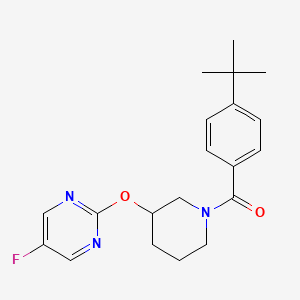

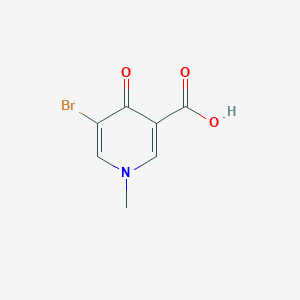
![N-(cyanomethyl)-N-cyclopropyl-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2885884.png)
![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)
